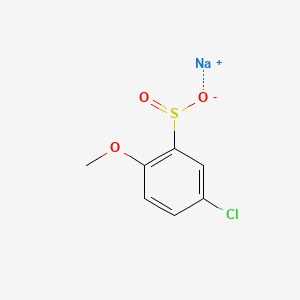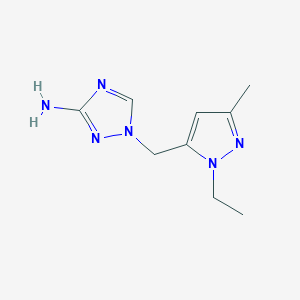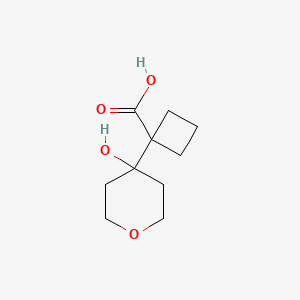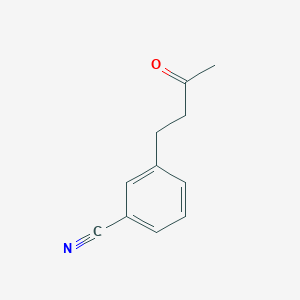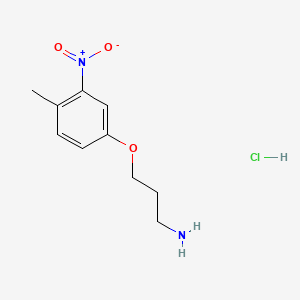
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is an organic compound with the molecular formula C10H14N2O3·HCl It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce the nitro group at the 3-position.
Etherification: The nitrated product is then subjected to etherification with 3-chloropropan-1-amine to form 3-(4-Methyl-3-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is 3-(4-Methyl-3-aminophenoxy)propan-1-amine.
Substitution: Depending on the reagents used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound has a similar structure but with a trifluoromethyl group instead of a nitro group.
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a nitro group.
Uniqueness
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H15ClN2O3 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
3-(4-methyl-3-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(15-6-2-5-11)7-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
InChI-Schlüssel |
NBBZLCGHMISMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCCCN)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


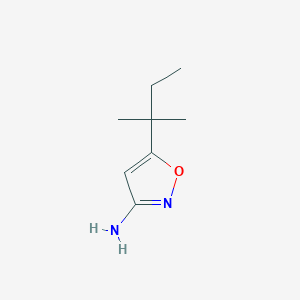
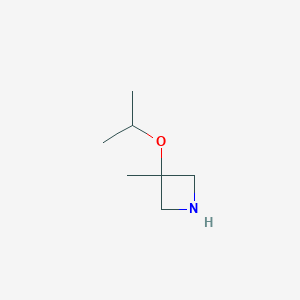
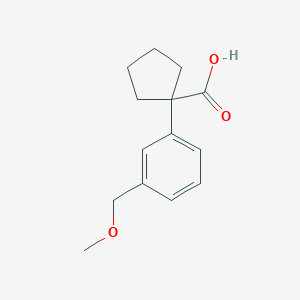
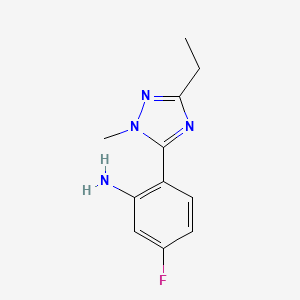
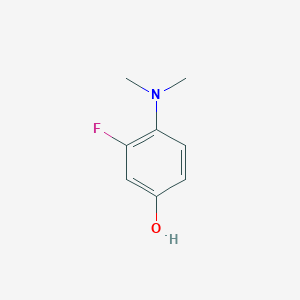
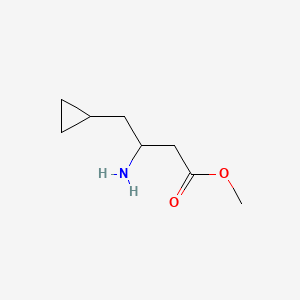
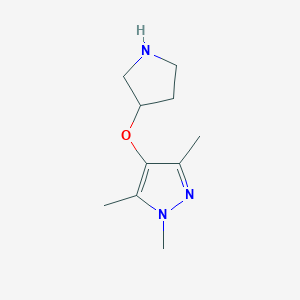
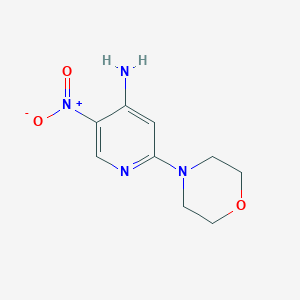
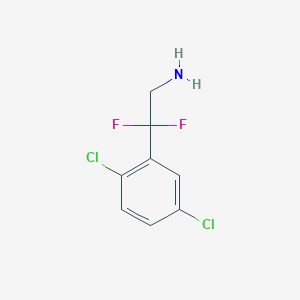
![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
